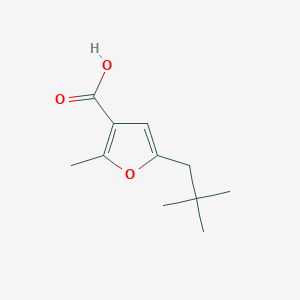

5-(2,2-Dimethylpropyl)-2-methylfuran-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(2,2-Dimethylpropyl)-2-methylfuran-3-carboxylic acid is an organic compound with a unique structure that includes a furan ring substituted with a carboxylic acid group and a 2,2-dimethylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Dimethylpropyl)-2-methylfuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of a furan derivative followed by carboxylation. For instance, starting with 2-methylfuran, the introduction of the 2,2-dimethylpropyl group can be accomplished using a Friedel-Crafts alkylation reaction. The resulting intermediate can then be oxidized to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Esterification and Derivatization

The carboxylic acid group readily undergoes esterification. For example:

-

Methyl ester formation : Reacting with methanol under acidic or catalytic conditions yields methyl 5-(2,2-dimethylpropyl)-2-methylfuran-3-carboxylate. Similar reactions are reported for structurally related furan carboxylic acids .

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Esterification | Methanol, H<sub>2</sub>SO<sub>4</sub>, reflux | ~90% |

Nucleophilic Addition via Dianion Intermediates

The dianion of 4-methylfuran-3-carboxylic acid (a structural analog) reacts with electrophiles like enol ethers or cyclic anhydrides to form substituted ketones . For 5-(2,2-dimethylpropyl)-2-methylfuran-3-carboxylic acid:

-

Condensation with 3-methylglutaric anhydride : Produces keto-diesters (e.g., 45a in ), though steric hindrance from the neopentyl group may reduce yields.

| Substrate | Product | Catalyst | Yield |

|---|---|---|---|

| 3-Methylglutaric anhydride | Keto-diester | Dianion (THF, −78°C) | 56% |

Friedel-Crafts Acylation

The furan ring participates in electrophilic substitution. Zeolite-catalyzed acylation with carboxylic acids (e.g., acetic acid) introduces acyl groups at reactive positions .

-

Acylation at C5 : The neopentyl group directs electrophiles to the less hindered C5 position.

| Conditions | Catalyst | Acylating Agent | Selectivity |

|---|---|---|---|

| 160–240°C | H-MFI zeolite | Acetic acid | >80% (C5) |

Hydrogenation and Decarboxylation

Under hydrogenation conditions (H<sub>2</sub>, Ru/Co catalysts), the furan ring may hydrogenate to tetrahydrofuran derivatives, while decarboxylation removes the carboxylic acid group .

-

Decarboxylation : Heating with Pd/C or Cu-based catalysts yields 5-(2,2-dimethylpropyl)-2-methylfuran .

| Reaction | Catalyst | Temperature | Conversion |

|---|---|---|---|

| Decarboxylation | Cu/Nb<sub>2</sub>O<sub>5</sub>–Al<sub>2</sub>O<sub>3</sub> | 240°C | ~90% |

Fragmentation via Electron Attachment

Resonant electron attachment (DEA) induces fragmentation, producing anions like [M−H]<sup>−</sup> and smaller fragments (e.g., C<sub>2</sub>H<sub>3</sub>O<sup>−</sup>) .

| Electron Energy (eV) | Dominant Fragment | Pathway |

|---|---|---|

| 5–9 | C<sub>2</sub>H<sub>3</sub>O<sup>−</sup> | C–COOH bond cleavage |

Cycloaddition Reactions

The furan ring acts as a diene in Diels-Alder reactions, though steric bulk from the neopentyl group may limit reactivity. Microwave-assisted 1,3-dipolar cycloadditions with oximes yield isoxazoline derivatives .

| Dipolarophile | Conditions | Product | Yield |

|---|---|---|---|

| Methyl acrylate | MW, 180°C, 5–10 min | Isoxazoline | 70% |

Acid-Catalyzed Rearrangements

Under strong acids (e.g., HCl), the neopentyl group may undergo Wagner-Meerwein rearrangements, though no direct evidence exists for this compound. Related furan carboxylic acids show ring-opening reactions under acidic hydrolysis .

Scientific Research Applications

5-(2,2-Dimethylpropyl)-2-methylfuran-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

Industry: It can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2,2-Dimethylpropyl)-2-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the furan ring can engage in π-π interactions with aromatic residues in proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

2-Methylfuran-3-carboxylic acid: Lacks the 2,2-dimethylpropyl group, making it less sterically hindered.

5-(2,2-Dimethylpropyl)furan-3-carboxylic acid: Similar structure but without the methyl group on the furan ring.

2,5-Dimethylfuran-3-carboxylic acid: Contains two methyl groups on the furan ring instead of the 2,2-dimethylpropyl group.

Uniqueness

5-(2,2-Dimethylpropyl)-2-methylfuran-3-carboxylic acid is unique due to the presence of both the 2,2-dimethylpropyl group and the carboxylic acid group on the furan ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

5-(2,2-Dimethylpropyl)-2-methylfuran-3-carboxylic acid is a furan derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.

The molecular formula for this compound is C13H18O2. Its structure features a furan ring with a carboxylic acid functional group, which is critical for its biological activity.

Biological Activity Overview

Research indicates that compounds with furan structures often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are summarized below.

Antioxidant Activity

Compounds with furan structures have also been associated with antioxidant activities. For example, various derivatives have been tested for their ability to scavenge free radicals using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl). These studies indicate that furan derivatives can effectively reduce oxidative stress in biological systems .

Enzyme Inhibition

Furan derivatives have been explored for their ability to inhibit specific enzymes. For instance, several studies have focused on the inhibition of xanthine oxidase and other enzymes linked to oxidative stress and inflammation. The inhibition of such enzymes can lead to therapeutic effects in conditions like gout and other inflammatory diseases .

Case Studies and Research Findings

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antioxidant Mechanism : The presence of the carboxylic acid group may facilitate electron donation, enabling the compound to neutralize free radicals effectively.

- Enzyme Interaction : The structural features of the compound allow it to fit into enzyme active sites, potentially blocking substrate access or altering enzyme conformation.

Properties

Molecular Formula |

C11H16O3 |

|---|---|

Molecular Weight |

196.24 g/mol |

IUPAC Name |

5-(2,2-dimethylpropyl)-2-methylfuran-3-carboxylic acid |

InChI |

InChI=1S/C11H16O3/c1-7-9(10(12)13)5-8(14-7)6-11(2,3)4/h5H,6H2,1-4H3,(H,12,13) |

InChI Key |

UMAYWENMTXRWDT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(O1)CC(C)(C)C)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.